2'-Hydroxy-6'-methoxychalcone
Overview
Description
2’-Hydroxy-6’-methoxychalcone is an organic compound that belongs to the class of 2’-hydroxychalcones . It has the empirical formula C16H14O3 and a molecular weight of 254.28 . The compound is solid in form .
Synthesis Analysis
Chalcones, including 2’-Hydroxy-6’-methoxychalcone, are important secondary metabolites of plants and are bioprecursors of plant flavonoids . They are structurally diverse and can easily cyclize to form flavonoid structures . The chemistry of chalcones has been a topic of interest due to their open-chain model and the potential for skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-6’-methoxychalcone consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . The SMILES string representation of the molecule isCOc1cccc(O)c1\\C=C\\C(=O)c2ccccc2
. Chemical Reactions Analysis
Chalcones, including 2’-Hydroxy-6’-methoxychalcone, are known for their diverse chemical reactions. They can undergo various transformations due to their α, β-unsaturated carbonyl system . They can also cyclize to form flavonoid structures, which is a key step for the skeletal modification of chalcones .Physical and Chemical Properties Analysis
2’-Hydroxy-6’-methoxychalcone is a solid compound . It has a molecular weight of 254.28 . The compound’s density and boiling point are not mentioned in the search results.Scientific Research Applications
Cyclisation Reactions
2'-Hydroxy-6'-methoxychalcone epoxide undergoes cyclisation in neutral aqueous acetonitrile solution, leading to products like erythro-4-methoxyaurone hydrate and trans-3-hydroxy-5-methoxyflavanone. These cyclisation products have implications for organic synthesis and chemical reaction mechanisms (Adams & Main, 1991).
Photochromic Systems
2-Hydroxy-4'-methoxychalcone demonstrates photochromic properties, making it a candidate for optical memory systems with nondestructive readout ability. Such systems are important for data storage technology (Horiuchi et al., 2000).
Anti-inflammatory and Anti-tumor Properties
Various 2'-hydroxychalcone derivatives, including 2'-hydroxy-4'-methoxychalcone, have been studied for their inhibitory effects on inflammatory markers in cell cultures. These compounds show potential for therapeutic applications in inflammation and cancer treatment (Ban et al., 2004).
Chemical Actinometers
2-Hydroxy-4'-methoxychalcone has been used in chemical actinometry, which is the measurement of light intensity in photochemical reactions, demonstrating its utility in photochemistry (Matsushima et al., 1994).
Natural Product Isolation
It has been isolated from natural sources such as Empetrum nigrum L., indicating its role in plant biochemistry and potential for further biological studies (Ponkratova et al., 2021).
Synthetic Methods Development
Various synthetic methods for producing 2'-hydroxychalcone epoxides, including this compound epoxide, have been explored, contributing to advancements in synthetic organic chemistry (Adams & Main, 1991).
Anticancer Research
2’,4-dihydroxy-3-methoxychalcone and related compounds have been synthesized and tested for their cytotoxic activities against various cancer cell lines, including cervical, colon, and breast cancer, demonstrating their potential as anticancer agents (Matsjeh et al., 2017).
Properties
IUPAC Name |
1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVPIGRFJUIEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213918 | |
Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-68-5 | |
Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42079-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.